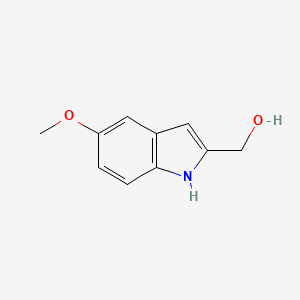

(5-methoxy-1H-indol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

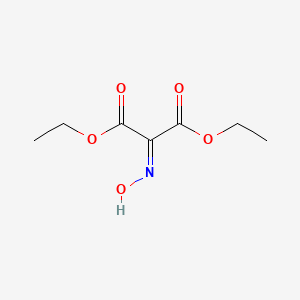

“(5-methoxy-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 .

Molecular Structure Analysis

The molecular structure of “(5-methoxy-1H-indol-2-yl)methanol” is characterized by its linear formula C10H11NO2 . The InChI code is provided for further structural details .Aplicaciones Científicas De Investigación

Synthesis of Oxazino [4,3-a]indoles

This compound serves as a reactant in the synthesis of oxazino [4,3-a]indoles, which are heterocyclic compounds with potential therapeutic properties .

Development of 5-HT6 Receptor Ligands

It is used to create 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives that act as ligands for the 5-HT6 receptor, which is a target for cognitive enhancement and treatment of neurological disorders .

Anticancer Agent Design

The compound is involved in the design of SR13668, which aims to mimic the anticancer mechanisms of dietary indole-3-carbinol, particularly in blocking Akt signaling pathways that are crucial for cancer cell survival and proliferation .

Melatoninergic Agents

It is utilized in the synthesis of azido- and isothiocyanato-substituted indoles that function as melatoninergic agents, potentially impacting sleep regulation and circadian rhythms .

Anti-HIV Activity

Indole derivatives, including this compound, have been studied for their potential anti-HIV activity through molecular docking studies .

Antitubercular Activity

Derivatives derived from this compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Anti-inflammatory and Analgesic Applications

Indole derivatives are evaluated for their in vivo anti-inflammatory and analgesic activities, which could lead to new treatments for pain and inflammation .

Precursor to Melatonin Receptor Ligands

As a bis-indolic derivative, it can be used as a precursor to various melatonin receptor ligands, which are significant in the study of sleep disorders and circadian rhythm regulation .

Each application showcases the versatility of “(5-methoxy-1H-indol-2-yl)methanol” in scientific research, spanning across various fields from pharmacology to biochemistry.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Indole derivatives have been reported to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by interfering with viral replication pathways .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to exhibit antioxidant properties , which could result in the neutralization of harmful free radicals in cells .

Propiedades

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKQWQEKIQUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441353 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methoxy-1H-indol-2-yl)methanol | |

CAS RN |

21778-77-8 |

Source

|

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)